2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide

Description

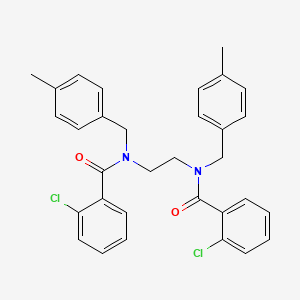

2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide is a substituted benzamide derivative characterized by a central 2-chlorobenzamide core. The molecule features two 4-methylbenzyl groups and a 2-chlorobenzoyl moiety attached via an ethylamino linker. Its molecular formula is C₃₂H₂₇Cl₂N₂O₂, with an estimated molecular weight of 542.46 g/mol.

Properties

IUPAC Name |

2-chloro-N-[2-[(2-chlorobenzoyl)-[(4-methylphenyl)methyl]amino]ethyl]-N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30Cl2N2O2/c1-23-11-15-25(16-12-23)21-35(31(37)27-7-3-5-9-29(27)33)19-20-36(22-26-17-13-24(2)14-18-26)32(38)28-8-4-6-10-30(28)34/h3-18H,19-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRNRRAUTYIMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CCN(CC2=CC=C(C=C2)C)C(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide typically involves multi-step organic reactions. The process may start with the chlorination of benzoyl compounds, followed by amination and subsequent coupling reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride, amines, and coupling agents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, compounds like 2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with three analogs identified in the evidence, focusing on molecular features, substituent effects, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogenation and Aromatic Substitution :

- The target compound’s 2-chlorobenzoyl group contrasts with the 4-chlorobenzyl group in and 4-chlorophenylmethoxy in . Meta/para halogenation often influences electronic properties (e.g., dipole moments) and binding affinity in drug-receptor interactions.

- The 4-methylbenzyl groups in the target enhance lipophilicity compared to the 4-methoxyphenyl group in , which introduces polarity via the ether oxygen.

Linker Flexibility: The ethylamino linker in the target compound provides conformational flexibility, unlike the rigid dihydroquinazolinone ring in . Flexible linkers may improve solubility but reduce target specificity.

Molecular Weight and Complexity: The target’s higher molecular weight (542.46 g/mol vs.

Spectral and Crystallographic Data :

- While the target lacks reported spectral data, analogs like and highlight the utility of NMR, HRMS, and X-ray crystallography in validating structural features. For example, ’s low R factor (0.044) confirms precise bond-length measurements in crystallography .

Implications of Structural Variations

- Stability : The absence of hydrolytically sensitive groups (e.g., imine in ) suggests the target may exhibit greater stability under physiological conditions.

- Synthetic Complexity : The target’s branched substitution pattern may require multi-step synthesis, akin to the methods described in , such as sequential amidation and reflux conditions.

Biological Activity

The compound 2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide , with the CAS number 338775-55-6 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 545.51 g/mol . The structure features multiple functional groups that may contribute to its biological activity, including chlorobenzoyl and methylbenzyl moieties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 545.51 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 731.0 ± 60.0 °C |

| Flash Point | 395.9 ± 32.9 °C |

| LogP | 7.84 |

Research indicates that compounds similar to This compound may interact with various biological targets, potentially influencing pathways related to:

- Calcium channel modulation : Some studies suggest that sulfonamide derivatives can act as calcium channel inhibitors, impacting cardiovascular functions such as perfusion pressure and coronary resistance .

- Anticancer properties : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

-

Cardiovascular Effects :

A study evaluating the effects of benzene sulfonamide derivatives on isolated rat hearts showed significant changes in perfusion pressure and coronary resistance. The compound 4-(2-amino-ethyl)-benzenesulfonamide was noted for reducing coronary resistance compared to control conditions, indicating potential cardiovascular benefits . -

Antitumor Activity :

In vitro studies have demonstrated that certain benzamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy. The presence of chlorobenzoyl groups may enhance these effects by promoting cellular uptake or increasing target specificity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution : The LogP value of 7.84 suggests high lipophilicity, which may facilitate membrane permeability but also raises concerns regarding bioaccumulation.

- Toxicity Studies : Preliminary toxicity assessments are necessary to evaluate the safety profile of the compound, particularly in long-term exposure scenarios.

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

- Calcium Channel Interaction : Computational docking studies have indicated that certain derivatives can effectively bind to calcium channels, potentially leading to vasodilation and reduced blood pressure .

- Cytotoxicity Against Cancer Cells : Various studies have reported that benzamide derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.